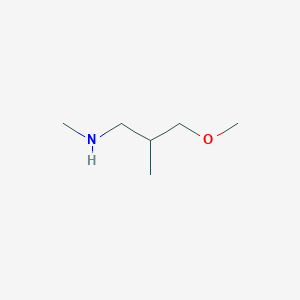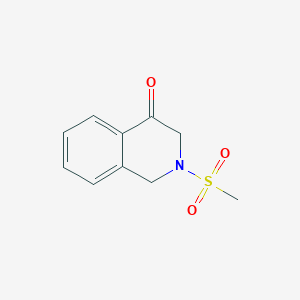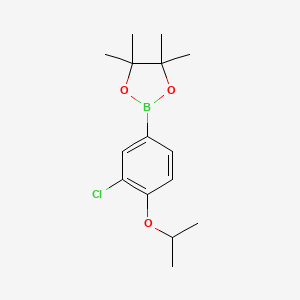![molecular formula C6H9NOS B1427362 [(4-Methoxy-3-thienyl)methyl]amine CAS No. 1428233-70-8](/img/structure/B1427362.png)
[(4-Methoxy-3-thienyl)methyl]amine
Descripción general
Descripción
“[(4-Methoxy-3-thienyl)methyl]amine” is a chemical compound with the CAS Number: 1428233-70-8 . It has a molecular weight of 143.21 and its IUPAC name is (4-methoxythiophen-3-yl)methanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (143.21), its IUPAC name ((4-methoxythiophen-3-yl)methanamine), and its InChI code (1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3) . It is in liquid form .
Aplicaciones Científicas De Investigación
1. Anticancer Applications
- Synthesis of Bioactive Compounds: A study by Loidreau et al. (2020) demonstrated the efficient microwave-assisted synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent. These compounds showed inhibitory effects on human colorectal cancer cell proliferation similar to MPC-6827 (Loidreau et al., 2020).
- Anticancer Evaluation: Yakantham et al. (2019) synthesized new 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, tested for their anticancer activity against various human cancer cell lines. The compounds demonstrated good to moderate activity on all tested cell lines (Yakantham et al., 2019).
2. Dermatological Applications
- Skin Whitening Agent: Choi et al. (2002) investigated the effects of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine on melanin biosynthesis, a process related to hyper-pigmentation. This compound inhibited tyrosinase activity, showed UV-blocking effects, and inhibited melanin production in melan-a cell line, suggesting its potential as a skin whitening agent (Choi et al., 2002).
3. Synthesis of Complex Compounds
- Tetrahydro-γ-Carboline Compounds: Lv et al. (2013) reported the synthesis of biologically important 4-methyl and 4-methoxy tetrahydro-γ-carboline compounds from an aryl amine and a 5-amino-3-oxopentanoate derivative through a series of reactions involving oxidative annulation and final reduction (Lv et al., 2013).
4. Polymer Chemistry
- Copolymerization Catalysis: Devaine-Pressing et al. (2015) described the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, forming low molecular weight polycarbonate with narrow dispersities. The structure of these catalysts incorporates tetradentate amine-bis(phenolate) ligands, useful in polymer end group analysis (Devaine-Pressing et al., 2015).
5. Corrosion Inhibition
- Aluminum Corrosion Inhibition: Ashassi-Sorkhabi et al. (2006) studied the inhibition effect of Schiff bases including benzylidene-(2-methoxy-phenyl)-amine on the corrosion of aluminum in hydrochloric acid solution. These bases showed excellent inhibition, indicating their potential as corrosion inhibitors (Ashassi-Sorkhabi et al., 2006).
Mecanismo De Acción
Target of action
Amines can interact with a variety of biological targets, including enzymes, receptors, and transporters. The specific targets of [(4-Methoxy-3-thienyl)methyl]amine would depend on its structure and properties .
Mode of action
Amines can act as ligands, binding to specific receptors or enzymes and modulating their activity. The exact mode of action would depend on the specific targets of this compound .
Biochemical pathways
Amines can be involved in a variety of biochemical pathways. For example, they can participate in reactions catalyzed by transaminases, enzymes that transfer an amino group from one molecule to another .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely. Factors such as the compound’s size, charge, and lipophilicity can influence its pharmacokinetics .
Result of action
The molecular and cellular effects of amines can be diverse, depending on their specific targets and mode of action. They might, for example, modulate signal transduction pathways, alter cellular metabolism, or influence gene expression .
Action environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
(4-methoxythiophen-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHAXFGOHJFPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)
![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)








![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)